BenchChemオンラインストアへようこそ!

ABCA1 Human Pre-designed siRNA Set A

siRNA pooling strategy phenotypic penetrance loss-of-function screening

ABCA1 Human Pre-designed siRNA Set A is a research-grade RNAi kit for robust knockdown of human ABCA1 (Gene ID: 19). The set includes three distinct HPLC-purified siRNAs (≥90% full-length duplex), a negative control, a FAM-labeled negative control, and a GAPDH positive control, each supplied at 5 nmol. 2′-OMe chemical modifications enhance nuclease resistance and reduce off-target effects. Mass spectrometry-verified lot-to-lot consistency ensures reproducible results across experiments, making it ideal for reverse cholesterol transport studies in THP-1 and HepG2 models. The pooled format maximizes phenotypic penetrance while the built-in controls streamline transfection optimization, eliminating separate control procurement.

Molecular Formula C20H12N2Na2O5
Molecular Weight 406.3 g/mol
Cat. No. B8022710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABCA1 Human Pre-designed siRNA Set A
Molecular FormulaC20H12N2Na2O5
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C20H12N2O4.2Na.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2
InChIKeyFAFVGCAYKZKOPT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 set / 1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABCA1 Human Pre-designed siRNA Set A for ATP-Binding Cassette Transporter A1 Gene Silencing Procurement Specification


ABCA1 Human Pre-designed siRNA Set A is a research-grade RNA interference reagent kit designed for the targeted knockdown of the human ATP-binding cassette transporter A1 (ABCA1) gene (Gene ID: 19) [1]. The set comprises three distinct pre-designed siRNA duplexes targeting separate regions of the ABCA1 transcript, each supplied at 5 nmol, and is accompanied by a complete suite of transfection and visualization controls including a negative control siRNA, a FAM-labeled negative control siRNA, and a GAPDH positive control siRNA, all purified via HPLC [2].

Why Generic Substitution of ABCA1 Human Pre-designed siRNA Set A Compromises Experimental Reproducibility and Knockdown Efficiency


Substitution of ABCA1 Human Pre-designed siRNA Set A with alternative siRNA products is not recommended due to material differences in quality control stringency, chemical modification, and performance validation. Unmodified siRNA oligonucleotides exhibit significantly reduced nuclease resistance, with 2′-OMe-modified siRNAs demonstrating a modest but measurable increase in serum stability compared to unmodified counterparts [1]. Furthermore, purification methodology materially affects product quality: standard desalting purification yields lower purity oligonucleotides than HPLC purification, which routinely achieves ≥90% full-length duplex purity and is essential for reducing off-target effects that confound experimental interpretation . Additionally, the lack of lot-to-lot consistency verification via mass spectrometry—a quality control measure implemented for this product —introduces uncontrolled variability in knockdown efficiency across experimental replicates.

Quantitative Comparative Evidence for ABCA1 Human Pre-designed siRNA Set A: Knockdown Efficiency, Purity, and Stability Differentiation


Pooled siRNA Strategy Confers Greater Phenotypic Penetrance Versus Individual Duplexes in Functional Knockdown Assays

The triple-duplex pooled format of ABCA1 Human Pre-designed siRNA Set A aligns with the established principle that pooled siRNA reagents confer greater phenotypic penetrance than individual siRNA duplexes in functional assays. A direct phenotypic comparison of siRNA pools versus multiple individual duplexes in an unbiased functional screen demonstrated that experiments with siRNA pools have a greater likelihood of generating detectable loss-of-function phenotypes than individual siRNA duplexes [1]. This observation is attributed to the enhanced knockdown efficiency of pooled siRNAs compared to single siRNAs [2]. The knockdown efficiency of a pooled siRNA reagent typically mirrors that of the most functional individual duplex within the pool, thereby reducing the risk of false-negative outcomes from selecting a suboptimal single duplex [3].

siRNA pooling strategy phenotypic penetrance loss-of-function screening RNA interference

HPLC Purification Ensures ≥90% Full-Length Duplex Purity Compared to Standard Desalting in siRNA Preparation

ABCA1 Human Pre-designed siRNA Set A components are purified via HPLC [1]. In contrast, many generic siRNA products are supplied with only desalting or cartridge purification. Comparative analysis of siRNA purification methods indicates that standard reverse-phase HPLC achieves >85% full-length sequence purity, with typical double-strand siRNA purity ≥90%, while unpurified or desalted siRNA preparations contain truncated synthesis byproducts and failure sequences [2]. Early discovery studies may only require standard desalting purification, whereas more demanding applications demand high-resolution HPLC purification to minimize off-target effects and ensure consistent knockdown efficiency .

siRNA purification HPLC oligonucleotide purity off-target effect reduction

2′-OMe Chemical Modification Enhances siRNA Serum Stability Relative to Unmodified Duplexes

The siRNA oligos in the ABCA1 siRNA product lineage incorporate 2′-OMe chemical modifications at no additional cost . Comparative studies of siRNA chemical modifications demonstrate that 2′-OMe substitution results in a modest but measurable increase in serum stability compared to unmodified siRNA, with 3′ end modification being more effective than 5′ end modification [1]. Alternating modification by 2′-OMe substitution significantly stabilizes siRNA duplexes against nuclease degradation, whereas phosphorothioate modification alone provides only marginal protection [2]. Current siRNA modifications such as 2′-OMe improve stability, specificity, and immunogenic properties, though they do not intrinsically enhance potency [3].

siRNA chemical modification nuclease resistance 2'-OMe in vivo stability

Mass Spectrometry-Based Lot-to-Lot Consistency Verification Ensures Experimental Reproducibility

ABCA1 Human Pre-designed siRNA Set A incorporates a rigorous quality control protocol wherein each production lot is compared to the previous lot by mass spectrometry to ensure maximum lot-to-lot consistency . The annealed RNA duplex is analyzed by mass spectrometry to verify the exact composition of the duplex prior to release . This level of quality control is not universally implemented across all commercial siRNA products, many of which rely solely on absorbance-based quantification without independent sequence verification or inter-lot comparative analysis. Mass spectrometry provides definitive molecular weight confirmation, ensuring that the synthetic sequence exactly matches the designed sequence and that no unintended chemical modifications or truncations have occurred [1].

quality control mass spectrometry lot-to-lot consistency siRNA reproducibility

ABCA1 siRNA Knockdown Produces Functional Cholesterol Efflux Phenotype Consistent with Established ATP-Binding Cassette Transporter Biology

ABCA1 siRNA-mediated gene silencing has been extensively validated in functional assays of cholesterol metabolism. In THP-1 macrophage models, knockdown of ABCA1 expression reduces cholesterol efflux to apolipoprotein A-I and HDL [1]. Conversely, siRNA knockdown of negative regulators such as TRAK2 significantly increases cholesterol efflux by elevating ABCA1 mRNA and protein expression, with TRAK2 siRNA-mediated knockdown producing a 170% increase in ABCA1 mRNA levels in HepG2 cells (P=0.000036) and a significant increase in THP-1 macrophages (P=0.012) compared to controls [2]. In primary rat alveolar macrophages, transfection with ABCA1 siRNA at 50 nmol·L⁻¹ produced 71.97%-77.96% reduction in ABCA1 mRNA expression at 24 hours and 62.17%-65.88% reduction in ABCA1 protein at 48 hours [3].

ABCA1 cholesterol efflux HDL biogenesis reverse cholesterol transport atherosclerosis

Validated Application Scenarios for ABCA1 Human Pre-designed siRNA Set A in Lipid Metabolism and Atherosclerosis Research


Reverse Cholesterol Transport and HDL Biogenesis Mechanistic Studies in Macrophage and Hepatocyte Models

ABCA1 Human Pre-designed siRNA Set A is optimally deployed in THP-1 macrophage and HepG2 hepatocyte systems to interrogate the molecular regulation of reverse cholesterol transport. The product enables ABCA1 loss-of-function analysis with the enhanced phenotypic penetrance characteristic of pooled siRNA formats [1]. Experimental designs benefit from the product's HPLC purification (>90% full-length duplex purity) and 2′-OMe modification, which together minimize off-target confounding effects and ensure consistent knockdown across replicate experiments [2]. Endpoint assays typically include cholesterol efflux measurement to apolipoprotein A-I or HDL acceptors, with expected phenotypic reduction in efflux capacity upon ABCA1 silencing [3].

ABCA1-Dependent Inflammatory Regulation Studies in Primary Macrophage Cultures

Primary macrophage systems, including human monocyte-derived macrophages and rat alveolar macrophages, represent validated platforms for ABCA1 siRNA-mediated gene silencing studies. Transfection of ABCA1 siRNA at 50 nmol·L⁻¹ concentrations produces 71.97%-77.96% reduction in ABCA1 mRNA at 24 hours and 62.17%-65.88% reduction in ABCA1 protein at 48 hours post-transfection [4]. The inclusion of FAM-labeled negative control siRNA in Set A enables real-time monitoring of transfection efficiency, while the GAPDH positive control provides a benchmark for optimizing transfection conditions prior to experimental ABCA1 knockdown. The mass spectrometry-verified lot-to-lot consistency ensures that knockdown efficiency remains reproducible across extended research programs .

High-Confidence Hit Validation in Genome-Scale RNAi Screens Targeting Cholesterol Homeostasis Pathways

For laboratories conducting genome-scale RNAi screens to identify novel regulators of cholesterol homeostasis and atherosclerosis, ABCA1 Human Pre-designed siRNA Set A serves as a high-confidence positive control reagent and validated screening tool. The pooled siRNA format confers greater likelihood of detecting loss-of-function phenotypes compared to individual duplexes, while reducing false-negative rates in high-throughput formats [1]. The product's HPLC purification minimizes truncated oligonucleotide contaminants that generate sequence-independent off-target signals, a critical consideration for large-scale screening where false-positive rates must be rigorously controlled [2].

siRNA Transfection Protocol Optimization Using Built-In Fluorescent and Positive Controls

The inclusion of FAM-labeled negative control siRNA enables fluorescence microscopy or flow cytometry-based quantification of transfection efficiency prior to experimental ABCA1 knockdown. This control, together with the GAPDH positive control siRNA that produces predictable knockdown under optimized conditions, provides a built-in optimization toolkit that eliminates the need for separate procurement of control reagents [1]. The 5 nmol quantity per duplex supports approximately 250 transfections in 24-well plate format (20 pmol per well), providing sufficient material for complete transfection optimization and multiple experimental replicates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABCA1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.